Aurein 2.3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

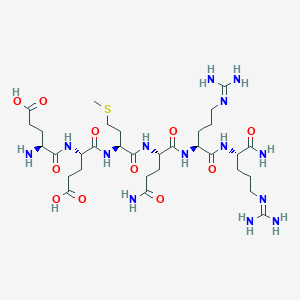

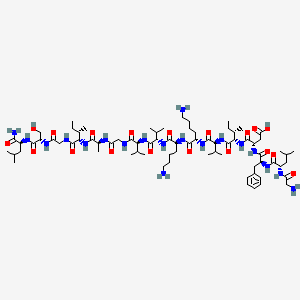

Aurein 2.3 is an antimicrobial peptide derived from the skin secretions of the Australian Southern Bell Frog, Litoria aurea . This peptide is part of the aurein family, known for its potent antimicrobial properties. This compound has a sequence of 13 amino acids and adopts an alpha-helical structure in the presence of lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aurein 2.3 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically starts with the coupling of the first amino acid to a resin, such as Rink resin . The peptide chain is then elongated by sequential addition of protected amino acids, followed by deprotection and cleavage from the resin . The final product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While industrial-scale production methods for this compound are not well-documented, the principles of SPPS can be scaled up for larger production. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Aurein 2.3 primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction . Its activity is influenced by the composition and properties of the lipid bilayers it interacts with .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as N,N-Dimethylformamide (DMF) for coupling reactions and trifluoroacetic acid (TFA) for deprotection . The peptide’s interaction with lipid membranes is studied using lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DMPG) .

Major Products Formed

The primary product of interest is the this compound peptide itself. When interacting with lipid membranes, it can form pores or disrupt the membrane structure, leading to antimicrobial effects .

Scientific Research Applications

Aurein 2.3 has a wide range of scientific research applications:

Mechanism of Action

Aurein 2.3 exerts its antimicrobial effects by interacting with the lipid bilayers of microbial membranes . It adopts an alpha-helical structure that allows it to insert into the membrane, causing disruption and leakage of cellular contents . This mechanism is similar to other antimicrobial peptides, but the specific sequence and structure of this compound contribute to its unique activity .

Comparison with Similar Compounds

Similar Compounds

Aurein 2.2: Another peptide from the same family with a similar structure but a slight difference in amino acid sequence.

Magainin: An antimicrobial peptide from the African clawed frog, Xenopus laevis, with a similar mode of action.

Citropin 1.1: A peptide from the Australian tree frog, Litoria citropa, with comparable antimicrobial properties.

Uniqueness

Aurein 2.3 is unique due to its specific amino acid sequence and its ability to adopt an alpha-helical structure in lipid environments . This structural feature is crucial for its interaction with microbial membranes and its antimicrobial activity .

Properties

Molecular Formula |

C76H131N19O19 |

|---|---|

Molecular Weight |

1615.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C76H131N19O19/c1-16-44(13)62(73(111)82-37-57(99)85-54(38-96)71(109)88-50(64(80)102)31-39(3)4)94-65(103)46(15)83-56(98)36-81-72(110)59(41(7)8)92-75(113)61(43(11)12)91-67(105)49(28-22-24-30-78)86-66(104)48(27-21-23-29-77)87-74(112)60(42(9)10)93-76(114)63(45(14)17-2)95-70(108)53(34-58(100)101)90-69(107)52(33-47-25-19-18-20-26-47)89-68(106)51(32-40(5)6)84-55(97)35-79/h18-20,25-26,39-46,48-54,59-63,96H,16-17,21-24,27-38,77-79H2,1-15H3,(H2,80,102)(H,81,110)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,104)(H,87,112)(H,88,109)(H,89,106)(H,90,107)(H,91,105)(H,92,113)(H,93,114)(H,94,103)(H,95,108)(H,100,101)/t44-,45-,46-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-/m0/s1 |

InChI Key |

CMXOYIOSJQPFTO-SDCDTWBGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)

![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)

![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)

![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)